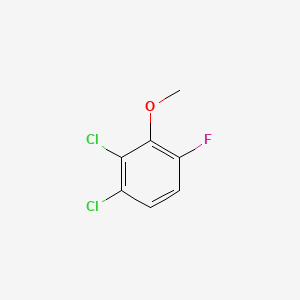

2,3-Dichloro-6-fluoroanisole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

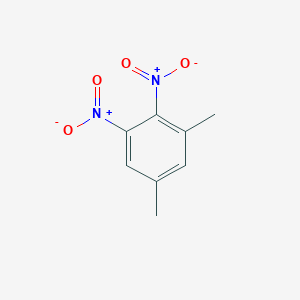

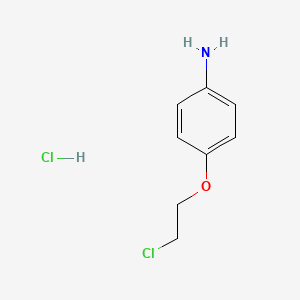

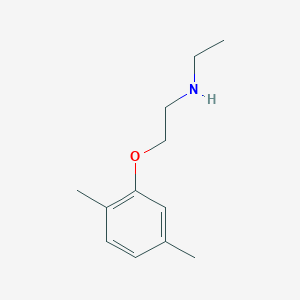

2,3-Dichloro-6-fluoroanisole is an organic compound with the molecular formula C7H5Cl2FO . It has a molecular weight of 195.02 . The IUPAC name for this compound is 1,2-dichloro-4-fluoro-3-methoxybenzene .

Molecular Structure Analysis

The molecule contains a total of 16 bonds. There are 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 ether (aromatic) .Physical And Chemical Properties Analysis

2,3-Dichloro-6-fluoroanisole is a clear liquid . and should be stored at ambient temperature .Wissenschaftliche Forschungsanwendungen

Conformational and Structural Studies

2,3-Dichloro-6-fluoroanisole, a derivative of anisole, has been studied for its conformational properties in the gas phase. Research by Novikov, Vilkov, and Oberhammer (2003) focused on the molecular structure and conformational properties of 2-fluoroanisole using electron diffraction and quantum chemical methods. They found the existence of planar and nonplanar forms, contributing to understanding stereochemical peculiarities in ortho derivatives of anisole.

Vibrational Analysis

In a study on vibrational spectra, Lakshmaiah and Rao (1989) analyzed the Raman spectra of various substituted anisoles, including chloro and fluoro compounds. Their work included a normal coordinate analysis, enhancing the understanding of molecular vibrations in such compounds.

Regioselectivity in Metalation

Katsoulos, Takagishi, and Schlosser (1991) investigated the metalation of fluoroanisoles, including 2-fluoroanisole. Their study, as detailed in Synlett, provided insights into the regioselectivity due to metal-mediated control, important for chemical synthesis and reactions.

Spectroscopic Studies

Yu et al. (2011) conducted resonant two-photon ionization spectroscopy on cis and trans 3-chloro-4-fluoroanisole. As reported in the Journal of Molecular Structure, their work shed light on the effects of conformation and isotopic substitution on the properties of these compounds.

Rotational Spectroscopic Investigation

Bergmann and van Wijngaarden (2020) explored the rotational spectra of fluoroanisoles, including 2-fluoroanisole and 3-fluoroanisole. Their research, published in The journal of physical chemistry. A, used Fourier transform microwave spectroscopy, aiding in the understanding of rotamer geometries in these molecules.

Wirkmechanismus

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and it should be used only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

Eigenschaften

IUPAC Name |

1,2-dichloro-4-fluoro-3-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FO/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQUAHMSEJQMOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1Cl)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301283749 |

Source

|

| Record name | 1,2-Dichloro-4-fluoro-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301283749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1017777-48-8 |

Source

|

| Record name | 1,2-Dichloro-4-fluoro-3-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017777-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dichloro-4-fluoro-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301283749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[Bis[4-(dibutylamino)phenyl]azaniumyl]phenyl]-bis[4-(dibutylamino)phenyl]azanium;hexafluoroantimony(1-)](/img/structure/B1357637.png)

![4-[(Thiophen-2-yl)methyl]benzoic acid](/img/structure/B1357649.png)